molecular formula C12H20N2O B5458115 3-tert-butyl-1,3-diazaspiro[4.5]dec-1-en-4-one

3-tert-butyl-1,3-diazaspiro[4.5]dec-1-en-4-one

Cat. No. B5458115
M. Wt: 208.30 g/mol
InChI Key: ALRFLXQDPNYNCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-tert-butyl-1,3-diazaspiro[4.5]dec-1-en-4-one, also known as TDB or TAK-242, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It was first identified as a potent inhibitor of Toll-like receptor 4 (TLR4) signaling, which plays a key role in the innate immune response. TLR4 is a transmembrane receptor that recognizes pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs) and triggers an inflammatory response. TLR4 signaling has been implicated in a wide range of diseases, including sepsis, atherosclerosis, and cancer. TDB has been shown to inhibit TLR4 signaling in vitro and in vivo, making it a promising candidate for the development of novel therapeutics.

Mechanism of Action

3-tert-butyl-1,3-diazaspiro[4.5]dec-1-en-4-one exerts its inhibitory effects on TLR4 signaling by binding to the intracellular domain of TLR4 and preventing the recruitment of the adaptor protein MyD88. This prevents the activation of downstream signaling pathways, including the nuclear factor kappa B (NF-κB) pathway, which is involved in the transcriptional regulation of pro-inflammatory cytokines. 3-tert-butyl-1,3-diazaspiro[4.5]dec-1-en-4-one has also been shown to inhibit the NLRP3 inflammasome by preventing the activation of caspase-1, which is involved in the processing and secretion of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
3-tert-butyl-1,3-diazaspiro[4.5]dec-1-en-4-one has been shown to have a wide range of biochemical and physiological effects. In addition to its inhibitory effects on TLR4 signaling and the NLRP3 inflammasome, 3-tert-butyl-1,3-diazaspiro[4.5]dec-1-en-4-one has also been shown to inhibit the production of reactive oxygen species (ROS) and the expression of inducible nitric oxide synthase (iNOS), both of which are involved in the inflammatory response. 3-tert-butyl-1,3-diazaspiro[4.5]dec-1-en-4-one has also been shown to inhibit the expression of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix components and have been implicated in the development and progression of several different types of cancer.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-tert-butyl-1,3-diazaspiro[4.5]dec-1-en-4-one is its specificity for TLR4 signaling and the NLRP3 inflammasome. This makes it a valuable tool for studying the role of these pathways in various disease models. However, one of the limitations of 3-tert-butyl-1,3-diazaspiro[4.5]dec-1-en-4-one is its relatively low potency, which can make it difficult to achieve complete inhibition of TLR4 signaling in some experimental systems. In addition, 3-tert-butyl-1,3-diazaspiro[4.5]dec-1-en-4-one has poor solubility in aqueous solutions, which can limit its use in certain experimental setups.

Future Directions

There are several potential future directions for research on 3-tert-butyl-1,3-diazaspiro[4.5]dec-1-en-4-one. One area of interest is the development of more potent and selective inhibitors of TLR4 signaling and the NLRP3 inflammasome. Another area of interest is the exploration of the potential therapeutic applications of 3-tert-butyl-1,3-diazaspiro[4.5]dec-1-en-4-one in various diseases, including sepsis, atherosclerosis, and cancer. Finally, the development of more efficient synthesis methods for 3-tert-butyl-1,3-diazaspiro[4.5]dec-1-en-4-one could help to facilitate its use in future research.

Synthesis Methods

The synthesis of 3-tert-butyl-1,3-diazaspiro[4.5]dec-1-en-4-one has been described in several publications. One of the most commonly used methods involves the condensation of tert-butyl acetoacetate with 2,4-pentanedione in the presence of ammonium acetate and acetic acid to yield 3-tert-butyl-4-hydroxy-2-pentanone. This intermediate is then reacted with hydrazine hydrate and acetic anhydride to yield 3-tert-butyl-1,3-diazaspiro[4.5]dec-1-en-4-one. The overall yield of this synthesis is typically around 30%.

Scientific Research Applications

3-tert-butyl-1,3-diazaspiro[4.5]dec-1-en-4-one has been extensively studied for its potential therapeutic applications in a wide range of diseases. In preclinical studies, 3-tert-butyl-1,3-diazaspiro[4.5]dec-1-en-4-one has been shown to have anti-inflammatory, anti-tumor, and neuroprotective effects. In addition to its inhibitory effects on TLR4 signaling, 3-tert-butyl-1,3-diazaspiro[4.5]dec-1-en-4-one has also been shown to inhibit the NOD-like receptor protein 3 (NLRP3) inflammasome, which is involved in the initiation of the inflammatory response. 3-tert-butyl-1,3-diazaspiro[4.5]dec-1-en-4-one has also been shown to inhibit the growth and metastasis of several different types of cancer cells, including breast, lung, and colon cancer cells.

properties

IUPAC Name

3-tert-butyl-1,3-diazaspiro[4.5]dec-1-en-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O/c1-11(2,3)14-9-13-12(10(14)15)7-5-4-6-8-12/h9H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALRFLXQDPNYNCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C=NC2(C1=O)CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.